molecular formula C14H9ClFN3OS B2919725 7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-46-4

7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2919725
CAS RN: 896328-46-4
M. Wt: 321.75
InChI Key: MTTCSOZHGMGLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that belongs to the class of compounds known as pyridotriazines. These are polycyclic aromatic compounds containing a pyrido[1,2-a][1,3,5]triazine moiety .

Scientific Research Applications

Molecular Structure and Conformation

Studies on related pyrazolo[1,5-a][1,3,5]triazines and pyridotriazines reveal insights into their molecular dimensions, aromatic delocalization, and conformation. For example, research on various substituted pyrazolo[1,5-a][1,3,5]triazines shows different conformations adopted by substituents, indicating the influence of molecular structure on physical properties and potential reactivity (Insuasty et al., 2008).

Photophysical Properties

Compounds related to 7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one have been explored for their photophysical properties. For instance, π-conjugated dendritic fluorophores containing styrylpyridyl moieties demonstrate significant two-photon absorption capabilities, suggesting applications in optical materials and biological imaging (Yan et al., 2007).

Biological Activity

Research on structurally similar compounds has also highlighted their potential biological activity. Triazinone derivatives, for instance, have been synthesized and tested for herbicidal activity, showing effectiveness at low application rates across a broad spectrum of vegetation (Moran, 2003). This suggests that compounds with the pyrido[1,2-a][1,3,5]triazin-4-one core could be explored for agricultural applications.

Drug Delivery

Furthermore, the encapsulation of lipophilic compounds in water-soluble metalla-cages, including those with triazine cores, has been studied for drug delivery applications. This research demonstrates the potential of triazine-based compounds in facilitating the solubilization and transport of hydrophobic therapeutic agents (Mattsson et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrido[2,3-d]pyrimidines exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

properties

IUPAC Name

7-chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-10-4-5-12-17-13(18-14(20)19(12)7-10)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTCSOZHGMGLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

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